molecular formula C19H19N3O2S B2916816 N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 941998-91-0

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2916816
CAS No.: 941998-91-0
M. Wt: 353.44
InChI Key: JJHMYTLNEWMZKL-UHFFFAOYSA-N
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Description

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide (CAS 941998-91-0) is an oxalamide-based research compound with a molecular formula of C19H19N3O2S and a molecular weight of 353.44 g/mol . This chemical belongs to a class of compounds that have shown significant promise in early-stage antiviral research. Compounds with a similar 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide skeleton have been identified as potent inhibitors targeting the RNA-dependent RNA polymerase (RdRp) of viruses such as SARS-CoV-2 . This mechanism is crucial for viral replication, making such compounds valuable tools for investigating new antiviral therapeutic strategies . Related derivatives have also been explored for their activity against other viruses, including respiratory syncytial virus (RSV), highlighting the research interest in this chemical space . Researchers can utilize this product to probe biological mechanisms and signaling pathways in a controlled laboratory setting. This compound is offered with a high purity level and is readily available for research purposes . This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-25-17-9-5-4-8-16(17)22-19(24)18(23)20-11-10-13-12-21-15-7-3-2-6-14(13)15/h2-9,12,21H,10-11H2,1H3,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHMYTLNEWMZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps. One common approach is the reaction of 2-(1H-indol-3-yl)ethylamine with 2-(methylthio)benzoyl chloride under controlled conditions to form the oxalamide linkage.

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. This can include the use of catalysts, specific solvents, and temperature control to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.

  • Reduction: The oxalamide group can be reduced to form the corresponding amine.

  • Substitution: The methylthio group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Indole-3-carboxaldehyde, Indole-3-carboxylic acid.

  • Reduction: N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)ethanamine.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole and oxalamide groups make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer properties. This compound, in particular, may be studied for its potential biological activities.

Medicine: In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Industry: In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its reactivity and stability make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, while the oxalamide group may participate in hydrogen bonding and other interactions. The exact pathways and targets would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural analogs of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide, emphasizing substituent variations and molecular properties:

Compound Name N1 Substituent N2 Substituent Molecular Formula Molecular Weight Key Features Reference
Target Compound 2-(1H-Indol-3-yl)ethyl 2-(Methylthio)phenyl C22H23N3O2S 393.5 Indole moiety for potential receptor interaction; methylthio group for metabolic stability
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl C23H25N3O4 407.5 Umami agonist; approved for food flavoring; pyridine enhances solubility
S5456 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl C23H25N3O4 407.5 Structurally similar to S336; moderate CYP3A4 inhibition (51% at 10 µM)
No. 1769 (FAO/WHO) 2-Methoxy-4-methylbenzyl 2-(5-Methylpyridin-2-yl)ethyl C24H27N3O3 405.5 Food additive with high safety margin (NOEL = 100 mg/kg/day)
No. 1770 (FAO/WHO) 2-Methoxy-4-methylbenzyl 2-(Pyridin-2-yl)ethyl C23H25N3O3 391.5 Rapid metabolism in hepatocytes; no hydrolysis products observed
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) 4-Chloro-3-(trifluoromethyl)phenyl 2-Fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl C23H16ClF4N3O4 542.8 Anticancer candidate; fluorinated groups enhance bioavailability

Key Observations :

  • Indole vs. Benzyl/Pyridyl Groups: The target compound’s indole moiety distinguishes it from analogs like S336 or No. 1769, which use benzyl or pyridyl groups.
  • Methylthio Group : The 2-(methylthio)phenyl substituent may confer metabolic stability, as similar oxalamides (e.g., S336) show rapid hepatic metabolism without amide hydrolysis .
  • Regulatory Status: S336 and FAO/WHO-approved analogs (No. 1769, 1770) have established safety profiles, while the target compound lacks published toxicological data.

Metabolic and Toxicological Profiles

  • The methylthio group in the target compound may slow oxidation compared to methoxy or pyridyl groups .
  • Safety Margins: FAO/WHO analogs exhibit high margins of safety (e.g., 500 million-fold for No. 1769/1770). The absence of toxicological data for the target compound necessitates further evaluation .

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